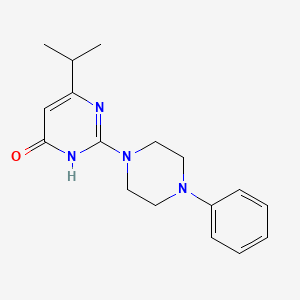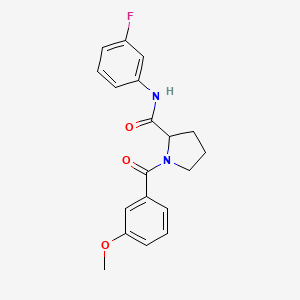
6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as IPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrimidinone derivative with a piperazine ring, and its unique structure has led to investigations into its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are both involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to increase insulin sensitivity in animal models of diabetes. Additionally, 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted investigations into their functions. However, one limitation is the potential for off-target effects, as 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone may also interact with other proteins and pathways.
Direcciones Futuras
There are several potential future directions for research on 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One area of interest is the development of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone derivatives with improved potency and selectivity. Additionally, further investigations into the mechanisms of action of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its effects on various diseases could lead to new therapeutic strategies. Finally, studies on the pharmacokinetics and pharmacodynamics of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone could provide valuable information for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves the reaction of 4-phenylpiperazine with 2,6-diisopropyl-4-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone.
Aplicaciones Científicas De Investigación
6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurological disorders. 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13(2)15-12-16(22)19-17(18-15)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIENYVUJFPYAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![3-[2-(3-benzoyl-1-piperidinyl)-2-oxoethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B5972399.png)
![methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5972406.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methyl-2-furamide](/img/structure/B5972433.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5972450.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972451.png)
![ethyl 1-({3-[(2-fluorophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-3-carboxylate](/img/structure/B5972458.png)
![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B5972466.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5972467.png)
![N,N-dimethyl-3-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)aniline](/img/structure/B5972468.png)
![methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5972473.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-(2-methylbenzyl)-1H-1,2,3-triazole](/img/structure/B5972485.png)